Dibutyltin Dichloride-d18

説明

特性

IUPAC Name |

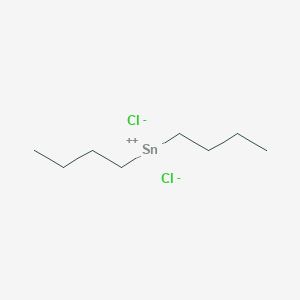

dibutyltin(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHQTVXGKYATR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn+2]CCCC.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-18-1 | |

| Record name | Dibutyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Dibutyltin Dichloride-d18 chemical properties

An In-depth Technical Guide to Dibutyltin Dichloride-d18: Properties, Applications, and Analytical Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (DBTC-d18), a critical reagent in modern analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into its application, the causality behind experimental choices, and the self-validating systems required for robust scientific inquiry.

Introduction: The Quintessential Internal Standard

This compound is the isotopically labeled analogue of Dibutyltin Dichloride (DBTC), an organotin compound with wide industrial use as a PVC stabilizer, catalyst, and biocide.[1][2] Due to the environmental prevalence and toxicological significance of organotin compounds, accurate quantification is paramount.[3][4] DBTC-d18 serves as an ideal internal standard for this purpose, particularly in mass spectrometry-based methods.

The core principle behind its utility is isotopic dilution, a powerful technique for achieving high accuracy and precision in quantitative analysis.[5][6][7] By introducing a known quantity of DBTC-d18 into a sample, variations arising from sample preparation, matrix effects, and instrument instability can be effectively normalized.[8][9][10] This is because the deuterated standard is chemically identical to the native analyte, ensuring it behaves similarly throughout the entire analytical workflow, from extraction to ionization.[11][12]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Note that while the CAS number 683-18-1 technically refers to the unlabeled compound, it is frequently used by suppliers to identify the deuterated analogue.[13][14][15]

| Property | Value | Source(s) |

| Chemical Name | This compound | [15] |

| Synonyms | Di-n-butyltin Dichloride-d18, Dibutyldichlorostannane-d18 | [15][16] |

| CAS Number | 683-18-1 (unlabeled) | [13][17] |

| Molecular Formula | C₈D₁₈Cl₂Sn | [14] |

| Molecular Weight | ~321.96 g/mol | [14][15] |

| Appearance | White to Off-White Crystalline Solid | [15][16][18] |

| Melting Point | 39 °C | [18][19] |

| Boiling Point | 135 °C at 10 mm Hg | [19] |

| Solubility | Soluble in organic solvents (Chloroform, Dichloromethane, DMSO); limited solubility in water, hydrolyzes in hot water. | [13][16][19] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere. | [15][18] |

| Sensitivity | Moisture Sensitive | [18][19] |

The Principle of Isotopic Dilution Mass Spectrometry (IDMS)

The superiority of a deuterated internal standard stems from its ability to perfectly mimic the analyte of interest without being naturally present in the sample. Isotope Dilution Mass Spectrometry (IDMS) is recognized by regulatory bodies like the FDA and EMA as a gold-standard quantification technique.[10]

The process is conceptually straightforward:

-

A known amount of the isotopically labeled standard (the "spike," e.g., DBTC-d18) is added to the sample containing an unknown amount of the native analyte (e.g., DBTC).[5][7]

-

The sample undergoes processing (extraction, derivatization, cleanup). During these steps, any loss of the native analyte is accompanied by a proportional loss of the labeled standard.

-

The final extract is analyzed by a mass-sensitive detector, typically a mass spectrometer coupled with gas chromatography (GC-MS).[20][21]

-

The instrument measures the signal intensity ratio of the native analyte to the labeled standard. Since the amount of standard added is known, the initial concentration of the native analyte can be calculated with high precision.[22][23]

This ratiometric approach corrects for procedural inconsistencies and matrix-induced signal suppression or enhancement, which are significant challenges in complex sample types like environmental water, soil, or biological tissues.[11][12]

Experimental Protocol: Quantification of Dibutyltin in Water Samples

This protocol provides a self-validating workflow for the determination of DBTC in environmental water samples using DBTC-d18 as an internal standard, followed by derivatization and GC-MS analysis. The derivatization step is critical because polar organotin compounds like DBTC are not sufficiently volatile for direct GC analysis.[20][24] Ethylation using sodium tetraethylborate is a common and effective method.[21][25]

Materials and Reagents

-

This compound (Internal Standard)

-

Dibutyltin Dichloride (Calibration Standard)

-

Sodium tetraethylborate (NaBEt₄), 1% solution in water (prepare fresh)

-

Hexane (pesticide grade or equivalent)

-

Sodium Acetate Buffer (pH 4.5-5.0)

-

Anhydrous Sodium Sulfate

-

Deionized Water (18.2 MΩ·cm)

-

Glassware: 1 L separatory funnels, autosampler vials with PTFE-lined caps, graduated cylinders.

Step-by-Step Methodology

-

Sample Collection & Preservation: Collect water samples in amber glass bottles. Acidify to pH < 2 with a suitable acid if storage is required. Before analysis, adjust the sample pH to 4.5-5.0 using the sodium acetate buffer.[25][26]

-

Internal Standard Spiking: To a 500 mL aliquot of the pH-adjusted water sample in a separatory funnel, add a precise volume of a known concentration of DBTC-d18 solution (e.g., 50 µL of a 1.0 µg/mL solution). This step is the cornerstone of the isotopic dilution method; accurate pipetting is essential.

-

In-Situ Derivatization: Add 1-2 mL of the freshly prepared 1% sodium tetraethylborate solution to the separatory funnel. Gently shake to mix and allow the reaction to proceed for 30-60 minutes at room temperature.[25][26] This converts the ionic DBTC and DBTC-d18 into their volatile ethylated forms.

-

Liquid-Liquid Extraction (LLE): Add 50 mL of hexane to the separatory funnel. Cap and shake vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate.

-

Drying and Concentration: Drain the lower aqueous layer to waste. Pass the upper hexane layer through a funnel containing anhydrous sodium sulfate to remove residual water. Collect the dried extract. Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.

-

GC-MS Analysis: Transfer the final extract to an autosampler vial. Analyze using a GC-MS system equipped with a capillary column suitable for nonpolar compounds.

-

Quantification: Create a calibration curve using standards containing known concentrations of native DBTC and a constant concentration of DBTC-d18. Plot the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. Determine the concentration of DBTC in the unknown sample from this curve.

Synthesis and Characterization

While most researchers will purchase DBTC-d18 commercially, understanding its synthesis provides valuable context. The preparation of isotopically labeled organotin compounds can be complex.[27] A common strategy involves the reaction of an isotopically enriched starting material, such as deuterated butyl Grignard reagent, with a tin halide.

Characterization of the final product is crucial to confirm chemical identity and isotopic enrichment. This is typically achieved using:

-

NMR Spectroscopy: To confirm the structure and the position of the deuterium labels.

-

Mass Spectrometry: To verify the molecular weight and determine the degree of isotopic enrichment.

Safety, Handling, and Disposal

Organotin compounds are highly toxic and must be handled with extreme care.[3][28] DBTC is toxic if swallowed or inhaled, causes severe skin and eye irritation, and is suspected of causing reproductive harm.[29][30]

Always adhere to the following safety protocols:

-

Engineering Controls: Always handle DBTC-d18 inside a certified chemical fume hood to prevent inhalation.[29][31]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat.[29][32]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[15]

-

Disposal: Dispose of waste material containing organotins as hazardous chemical waste in accordance with local, state, and federal regulations.[28][33] Do not discharge into the environment.[33]

References

- LookChem. This compound. [Link]

- International Journal of Research in Pharmaceutical and Nano Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

- LabRulez GCMS.

- PubChem. This compound | C8H18Cl2Sn | CID 10380285. [Link]

- Pharmaffiliates. CAS No : 683-18-1 | Chemical Name : this compound. [Link]

- ResearchGate. The small-scale preparation and NMR characterization of isotopically enriched organotin compounds. [Link]

- SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]

- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

- OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. [Link]

- National Research Council. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

- University of Pretoria. The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-IDMS). [Link]

- Britannica.

- Del Valle Lab. Standard Operating Procedures - Organotin Reagents. [Link]

- National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds - Chapter 7: Analytical Methods. [Link]

- ALS Environmental. Determination of Selected Organotin Compounds in Liquids by GCMS. [Link]

- Coompo. This compound | 683-18-1. [Link]

- Journal of Analytical Atomic Spectrometry. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. [Link]

- Government of British Columbia.

- YouTube. What Is Isotope Dilution Mass Spectrometry?. [Link]

- ResearchGate.

- CDC Stacks. ORGANOTIN COMPOUNDS. [Link]

- Cole-Parmer. Material Safety Data Sheet - Dibutyltin dichloride, 97%. [Link]

- Australian Government Department of Climate Change, Energy, the Environment and W

- CPAchem. Safety data sheet - Dibutyltin-dichloride. [Link]

- BNT Chemicals. DBTC – Dibutyltin Dichloride. [Link]

- PubChem. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688. [Link]

- Ataman Kimya. DIBUTYLTIN DICHLORIDE. [Link]

- Wikipedia. Organotin chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 5. osti.gov [osti.gov]

- 6. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. resolvemass.ca [resolvemass.ca]

- 11. texilajournal.com [texilajournal.com]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. CAS 683-18-1: Dibutyltin dichloride | CymitQuimica [cymitquimica.com]

- 14. scbt.com [scbt.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. This compound | 683-18-1 - Coompo [coompo.com]

- 17. This compound | C8H18Cl2Sn | CID 10380285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound|lookchem [lookchem.com]

- 19. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]

- 20. gcms.labrulez.com [gcms.labrulez.com]

- 21. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 22. repository.up.ac.za [repository.up.ac.za]

- 23. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 24. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. www2.gov.bc.ca [www2.gov.bc.ca]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 29. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 30. bg.cpachem.com [bg.cpachem.com]

- 31. delvallelab.weebly.com [delvallelab.weebly.com]

- 32. stacks.cdc.gov [stacks.cdc.gov]

- 33. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of Dibutyltin Dichloride-d18

Introduction

Dibutyltin Dichloride-d18 ([2H]₁₈-DBTC) is the isotopically labeled analog of Dibutyltin Dichloride (DBTC), an organotin compound with significant industrial and research applications. The replacement of the eighteen hydrogen atoms in the two butyl chains with deuterium atoms makes it an invaluable tool for researchers in various fields, including drug development, toxicology, and environmental science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its practical application in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just data, but also the scientific reasoning behind experimental protocols and handling procedures, ensuring both technical accuracy and field-proven insights.

The primary application of this compound lies in its use as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.[1][2] Its utility also extends to mechanistic studies where tracking the metabolic fate of the butyltin moiety is of interest.[3] Understanding the physical properties of this deuterated compound is paramount for its accurate handling, storage, and application in experimental workflows.

Core Physical and Chemical Properties

While specific experimental data for the deuterated form is not always available, the physical properties of this compound are expected to be very similar to those of the non-deuterated compound, with minor variations due to the increased mass of deuterium. The following table summarizes the key physical and chemical properties of Dibutyltin Dichloride, which serve as a reliable reference for its deuterated analog.

| Property | Value | Source(s) |

| Chemical Formula | C₈D₁₈Cl₂Sn | [4] |

| Molecular Weight | 321.96 g/mol | [4] |

| CAS Number | 683-18-1 (for the non-deuterated compound) | [5] |

| Appearance | White to off-white solid or crystalline liquid | [6] |

| Melting Point | 39 - 41 °C | |

| Boiling Point | 135 °C at 10 mmHg | |

| Density | Approximately 1.4 g/cm³ | [6] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and DMSO. Limited solubility in water. | [5] |

| Vapor Pressure | 0.0016 hPa at 25 °C | [6] |

| Flash Point | 107.8 °C | [6] |

| Refractive Index | 1.4991 | [6] |

It is important to note that due to its relatively low melting point, this compound may exist as a solid, liquid, or a solidified melt at room temperature.[5]

Isotopic Purity and Stability

Isotopic Purity

For self-validation, the isotopic purity can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition). By comparing the measured isotopic distribution to the theoretical distribution for a given level of deuterium enrichment, the isotopic purity can be accurately calculated.[8][9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify the amount of residual protons in the deuterated butyl chains. For highly deuterated compounds, ²H NMR (Deuterium NMR) can be a powerful tool for confirming the positions and extent of deuteration.[11]

Stability

Organotin compounds, in general, are known to be sensitive to moisture and light.[6] this compound is hygroscopic and should be stored under an inert atmosphere in a refrigerator.[5]

The substitution of hydrogen with deuterium can enhance the metabolic stability of a compound due to the kinetic isotope effect (KIE).[12][13] The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond as the rate-determining step will proceed more slowly.[12] While direct comparative stability studies between deuterated and non-deuterated organotin compounds are scarce in the literature, it is reasonable to expect that this compound will exhibit greater stability towards metabolic degradation pathways that involve the cleavage of C-H bonds on the butyl chains. However, its stability towards hydrolysis of the tin-chloride bonds is unlikely to be significantly affected by deuteration.

For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, and at a low temperature (2-8°C).[5]

Experimental Protocols

Protocol 1: Determination of Isotopic Purity by Mass Spectrometry

This protocol outlines a general workflow for assessing the isotopic purity of this compound using a high-resolution mass spectrometer.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the full scan mass spectrum of the sample in the appropriate mass range.

-

Data Analysis:

Caption: Workflow for Isotopic Purity Determination by MS.

Protocol 2: Handling and Storage of this compound

Due to the toxicity and reactivity of organotin compounds, strict adherence to safety protocols is mandatory.[14][15]

Methodology:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[14]

-

Ventilation: All handling of this compound should be performed in a certified chemical fume hood.[14]

-

Inert Atmosphere: As the compound is moisture-sensitive, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when preparing stock solutions.[5]

-

Storage: Store the compound in its original, tightly sealed container in a refrigerator (2-8°C), away from light and moisture.[5]

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. All waste containing organotin compounds must be disposed of according to institutional and local regulations for hazardous chemical waste.[6][16]

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. geo.utexas.edu [geo.utexas.edu]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. almacgroup.com [almacgroup.com]

- 10. isotope.com [isotope.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ethz.ch [ethz.ch]

A Technical Guide to Dibutyltin Dichloride-d18: Properties, Synthesis, and Application in Isotope Dilution Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Identity and Utility of an Essential Internal Standard

Dibutyltin Dichloride-d18 is a deuterated organotin compound that serves a critical role in modern analytical chemistry. As an isotopically labeled analogue of Dibutyltin Dichloride, its primary and most vital application is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[1][2] Organotin compounds, a class of substances characterized by at least one tin-carbon bond, have been widely used industrially as stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as biocides.[3] However, their toxicity and persistence in the environment necessitate sensitive and accurate monitoring, a challenge perfectly addressed by the use of stable isotope-labeled standards like this compound.[4][5]

A crucial point of clarification for researchers is the Chemical Abstracts Service (CAS) number. This compound is frequently listed under CAS Number 683-18-1 .[6][7][8] This is the same CAS number assigned to the unlabeled parent compound, Dibutyltin Dichloride.[6] This common practice in chemical catalogs means that while the CAS number provides a general classification, it is imperative for scientists to verify the isotopic labeling from the supplier's specific product information and Certificate of Analysis to ensure they have procured the deuterated standard.[9] This guide provides an in-depth look at the technical aspects of this compound, from its fundamental properties to its synthesis and its pivotal role in enhancing the accuracy and reliability of analytical measurements.

Physicochemical Properties

The physical and chemical properties of this compound are nearly identical to its non-deuterated counterpart. The primary difference is its molecular weight, which is increased by the mass of the 18 deuterium atoms replacing hydrogen atoms on the butyl chains. This mass shift is the entire basis for its utility in mass spectrometry. The compound is a colorless to pale yellow or beige crystalline solid or liquid, as its melting point is close to ambient temperature.[10] It is soluble in many organic solvents but hydrolyzes in the presence of water.[6]

| Property | Value | Source(s) |

| Chemical Formula | C₈D₁₈Cl₂Sn | [9] |

| Molecular Weight | ~321.96 g/mol | [8][9] |

| CAS Number | 683-18-1 (unlabeled) | [6][7][9] |

| Appearance | White to beige crystalline solid or liquid | [8] |

| Melting Point | 39-41 °C | [10] |

| Boiling Point | 135 °C @ 10 mm Hg | [10] |

| Solubility | Soluble in organic solvents (benzene, toluene, ether, alcohols). Limited solubility in water (0.32 g/L), hydrolyzes in hot water. | [6] |

| Sensitivity | Moisture Sensitive | [10] |

Synthesis and Isotopic Labeling

The synthesis of organotin compounds like Dibutyltin Dichloride is a well-established area of organometallic chemistry. The deuterated analogue is prepared using similar methodologies but incorporates deuterated starting materials.

Core Synthesis Reactions

The fundamental approach to creating the tin-carbon bonds in dibutyltin compounds often involves one of two classic organometallic reactions:

-

Grignard Reaction : This method utilizes a Grignard reagent, in this case, a deuterated butylmagnesium halide (C₄D₉MgX), which is reacted with tin tetrachloride (SnCl₄). The stoichiometry of the reaction can be controlled to favor the formation of the dialkylated tin species.[10]

-

2 C₄D₉MgBr + SnCl₄ → (C₄D₉)₂SnCl₂ + 2 MgBrCl

-

-

Redistribution (Kocheshkov) Reaction : Symmetrical tetraorganotin compounds can be reacted with tin halides in a redistribution reaction. For instance, tetrabutyltin-d36 can be reacted with tin tetrachloride to produce the desired this compound.

-

(C₄D₉)₄Sn + SnCl₄ → 2 (C₄D₉)₂SnCl₂

-

The synthesis of the required deuterated precursors, such as deuterated butyl bromide, is the key to producing the final labeled compound. This typically involves standard organic synthesis techniques starting from commercially available deuterated building blocks.

Rationale for Deuteration

The goal of the synthesis is not just to create the molecule but to introduce a stable, heavy isotope without altering the compound's chemical behavior. Deuterium (²H) is the ideal choice because:

-

Chemical Equivalence : Deuterium is chemically very similar to hydrogen, ensuring that the labeled standard co-elutes with the unlabeled analyte during chromatographic separation and exhibits nearly identical extraction recovery and ionization efficiency.[1]

-

Significant Mass Shift : The incorporation of 18 deuterium atoms provides a clear mass shift of +18 amu compared to the most abundant isotopologue of the unlabeled compound. This significant difference allows for easy differentiation in a mass spectrometer, preventing signal overlap.[1]

Application Spotlight: Isotope Dilution Mass Spectrometry (IDMS)

The premier application of this compound is as an internal standard in Isotope Dilution Mass Spectrometry (IDMS).[4][5] This technique is considered a definitive method of the highest metrological quality for its ability to provide highly accurate and precise quantification of analytes in complex matrices like environmental samples (water, soil, sediment) and biological tissues.[5][11]

The Principle of Isotope Dilution

The core principle of IDMS is the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, e.g., this compound) to the sample at the very beginning of the analytical workflow.[12] This "spike" acts as a perfect surrogate for the native, unlabeled analyte. Because the labeled standard and the native analyte are chemically identical, they behave the same way during every subsequent step: extraction, cleanup, derivatization, and injection.[4][12]

Any loss of material during sample preparation will affect both the analyte and the standard equally. Therefore, the ratio of the native analyte to the labeled standard remains constant.[4] The mass spectrometer measures this final ratio, and by knowing the initial amount of standard added, the concentration of the native analyte in the original sample can be calculated with exceptional accuracy, effectively correcting for procedural inefficiencies and matrix effects.[4][12]

Caption: Workflow for Isotope Dilution Mass Spectrometry using a labeled internal standard.

Experimental Protocol: Determination of Dibutyltin in Sediment by GC-MS

The following is a detailed methodology adapted from established environmental analysis protocols for organotin compounds.[13][14] This protocol uses an isotopically labeled internal standard for accurate quantification.

1. Reagents and Materials

-

This compound (Internal Standard Stock)

-

Dibutyltin Dichloride (Native Analyte Calibration Standard)

-

Solvents: Dichloromethane, Hexane, Diethyl Ether (distilled-in-glass grade)

-

Reagents: Glacial Acetic Acid, Sodium Acetate, Sodium Chloride, Tropolone

-

Derivatizing Agent: Sodium Tetraethylborate (NaBEt₄), 2% w/v in 0.1M NaOH

-

Apparatus: Mechanical shaker, centrifuge, concentrator (e.g., nitrogen evaporator)

2. Sample Preparation and Extraction

-

Step 2.1: Weigh approximately 2 grams of the homogenized sediment sample into a glass centrifuge vial.

-

Step 2.2 (Spiking): Add a precise volume of the this compound internal standard solution to the sample. The amount should be chosen to yield a final analyte-to-standard ratio near unity.

-

Step 2.3: To the vial, add 3 mL of glacial acetic acid, 2 mL of 1 M Sodium Acetate buffer (pH 4.5), and 5 mL of 30% w/v aqueous Sodium Chloride.[13]

-

Step 2.4: Add 5 mL of an extraction solvent mixture (e.g., 80:20 Diethyl Ether:Hexane) containing 0.2% tropolone. Tropolone acts as a chelating agent to improve extraction efficiency.

-

Step 2.5: Cap the vial securely and shake vigorously on a mechanical shaker for 1 hour.[13]

-

Step 2.6: Centrifuge the vial to separate the organic and aqueous layers.

-

Step 2.7: Carefully transfer the top organic layer to a clean test tube.

-

Step 2.8: Repeat the extraction (Steps 2.4-2.7) with a fresh aliquot of the extraction solvent and combine the organic layers.

-

Step 2.9: Concentrate the combined extracts to approximately 1-2 mL under a gentle stream of nitrogen.

3. Derivatization (Ethylation)

-

Causality : Organotin chlorides are polar and not sufficiently volatile for gas chromatography. Derivatization with an agent like Sodium Tetraethylborate (NaBEt₄) replaces the chloride ions with ethyl groups, creating more volatile and thermally stable tetra-alkyl tin species suitable for GC analysis.[3][5]

-

Step 3.1: To the concentrated extract, add 1 mL of the 2% NaBEt₄ solution.

-

Step 3.2: Vortex the mixture for 2-5 minutes to allow the ethylation reaction to complete.

-

Step 3.3: Allow the layers to separate. The derivatized (ethylated) organotins are now in the organic phase.

-

Step 3.4: Transfer the organic layer to a GC vial for analysis.

4. GC-MS Analysis

-

Instrument : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column : A low-polarity capillary column (e.g., DB-5ms).

-

Injection : Splitless injection mode.

-

Oven Program : Start at 60°C, hold for 1 min, then ramp at 30°C/min to 300°C.[4]

-

MS Detection : Use Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both ethylated native Dibutyltin and ethylated Dibutyltin-d18. The choice of ions should account for the mass difference due to deuteration.

5. Quantification

-

Step 5.1: Integrate the peak areas for the selected ions of both the native analyte and the d18-labeled internal standard.

-

Step 5.2: Calculate the response ratio (Area of Analyte / Area of Internal Standard).

-

Step 5.3: Using a calibration curve prepared with known standards and a constant amount of internal standard, determine the concentration of Dibutyltin in the original sample.

Safety and Handling

Dibutyltin Dichloride, like other organotin compounds, is toxic and requires careful handling in a laboratory setting. Researchers must consult the Safety Data Sheet (SDS) before use.[10]

-

Toxicity : Toxic if swallowed, fatal if inhaled, and harmful in contact with skin.[10] It is corrosive and can cause severe skin burns and eye damage.

-

Health Hazards : Suspected of causing genetic defects and may damage fertility or the unborn child. It causes damage to organs (specifically the thymus) through prolonged or repeated exposure.[10]

-

Personal Protective Equipment (PPE) : Always handle inside a chemical fume hood. Wear protective gloves (nitrile rubber), a lab coat, and chemical safety goggles or a face shield.[10]

-

Handling : Avoid breathing dust, vapor, or mist. Prevent contact with skin, eyes, and clothing. The compound is moisture-sensitive; handle under an inert atmosphere where possible.

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container. Store locked up and away from incompatible materials. Recommended storage is refrigerated (2-8°C) under an inert atmosphere.[8]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

- Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Applic

- Isotope dilution GC-MS routine method for the determination of butyltin compounds in w

- Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS. PubMed. [Link]

- Organotins in Sediment/Soil by GC with MS Detection. gov.bc.ca. [Link]

- Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Applic

- Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry. RSC Publishing. [Link]

- Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chrom

- Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry.

- CAS No : 683-18-1 | Chemical Name : this compound.

- Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. agilent.com. [Link]

- Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS.

- This compound | 683-18-1. Coompo. [Link]

- DIBUTYLTIN DICHLORIDE.

- Deuterated internal standards and bioanalysis by AptoChem. aptochem.com. [Link]

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Synthesis of dibutyltin dichloride. PrepChem.com. [Link]

- Deuterated Internal Standard: Significance and symbolism. scinapse.io. [Link]

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f

Sources

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]

- 6. CAS 683-18-1: Dibutyltin dichloride | CymitQuimica [cymitquimica.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound | 683-18-1 - Coompo [coompo.com]

- 9. scbt.com [scbt.com]

- 10. Page loading... [guidechem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. www2.gov.bc.ca [www2.gov.bc.ca]

- 14. gcms.cz [gcms.cz]

An In-Depth Technical Guide to Dibutyltin Dichloride-d18: Properties, Applications, and Analytical Quantification

Executive Summary

This technical guide provides a comprehensive overview of Dibutyltin Dichloride-d18 (DBTC-d18), a deuterated organotin compound critical to modern analytical chemistry. We will delve into the fundamental calculation of its molecular weight, explore the scientific rationale behind isotopic labeling, and detail its primary application as an internal standard for the precise quantification of organotin compounds. This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of this reagent. We will cover its chemical properties, the principles of its use in mass spectrometry, and a detailed experimental protocol for its application, ensuring a blend of theoretical knowledge and actionable methodology.

Introduction to Dibutyltin Dichloride and the Power of Isotopic Labeling

Overview of Dibutyltin Dichloride (DBTC)

Dibutyltin dichloride, (CH₃CH₂CH₂CH₂)₂SnCl₂, is an organotin compound with a range of industrial applications. It primarily serves as a heat and light stabilizer for polyvinyl chloride (PVC) plastics and as a catalyst in the production of polyurethanes and silicones.[1] However, the widespread use of organotin compounds has led to environmental contamination, raising significant toxicological concerns.[2][3][4] Dibutyltin compounds are known to be toxic, with potential adverse effects on the immune system, reproductive system, and other organs.[5][6][7] Due to this toxicity, regulatory bodies worldwide have established strict limits on their presence in consumer goods, food, and the environment, necessitating highly accurate and sensitive analytical methods for their detection.[5]

The Principle of Isotopic Labeling

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their isotope. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used. A deuterated compound is chemically identical to its unlabeled counterpart, meaning it exhibits the same physical properties like boiling point, solubility, and chromatographic retention time. However, it has a different mass. This mass shift is the cornerstone of its utility in analytical chemistry, particularly in mass spectrometry-based methods. By introducing a known amount of a deuterated analog, such as DBTC-d18, into a sample, it can serve as a perfect internal standard to correct for variations during sample preparation and analysis.

Core Topic: Molecular Weight and Isotopic Properties of this compound

The fundamental distinction of DBTC-d18 lies in its mass. Understanding the calculation of its molecular weight is crucial for its application in quantitative analysis.

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom in the molecule. The key difference between the standard (or "light") DBTC and its deuterated ("heavy") analog is the substitution of 18 protium (¹H) atoms with 18 deuterium (²H) atoms.

-

Protium (¹H) Atomic Weight: ~1.008 g/mol

-

Deuterium (²H) Atomic Weight: ~2.014 g/mol

The resulting difference in molecular weight is significant and easily resolved by modern mass spectrometers.

Table 1: Comparative Molecular Properties of DBTC and DBTC-d18

| Property | Dibutyltin Dichloride (DBTC) | This compound (DBTC-d18) | Data Source(s) |

| Molecular Formula | C₈H₁₈Cl₂Sn | C₈D₁₈Cl₂Sn | [8][9] |

| Average Molecular Weight | ~303.84 g/mol | ~321.96 g/mol | [8][9][10] |

| Monoisotopic Mass | 303.980759 Da | 322.093313 Da (Calculated) | [8][11] |

| CAS Number | 683-18-1 | 358731-94-9 | [11][12] |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H/²D, ³⁵Cl, ¹²⁰Sn).

Application Spotlight: The Internal Standard in Mass Spectrometry

The primary and most critical application of DBTC-d18 is as an internal standard (IS) for quantitative analysis using hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Causality: Why an Internal Standard is Essential

Quantitative analysis is often plagued by two major challenges: sample loss during extraction and preparation, and matrix effects during ionization in the mass spectrometer. An ideal internal standard is a compound added at a known concentration to every sample, standard, and blank at the beginning of the workflow. Because the IS is chemically identical to the analyte (the substance being measured), it experiences the same losses and the same ionization suppression or enhancement. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.

DBTC-d18 as the Archetypal Internal Standard

DBTC-d18 is considered an ideal IS for the analysis of DBTC for several reasons:

-

Co-elution: It has virtually the same retention time as the unlabeled DBTC in both GC and LC, ensuring that it experiences the same matrix effects at the exact moment the analyte enters the detector.

-

Identical Chemical Behavior: It has the same extraction efficiency and derivatization reactivity as DBTC.[13][14][15]

-

Mass Differentiation: Its mass is sufficiently different from the analyte to be clearly distinguished by the mass spectrometer, preventing signal overlap.

Caption: Workflow of the Internal Standard Method for Accurate Quantification.

Experimental Protocol: Quantification of DBTC in Toy Materials via GC-MS

This protocol is adapted from established methods for determining organotin compounds in consumer products, such as the European standard EN71-3.[13] It employs a simulated gastric digestion followed by derivatization and GC-MS analysis, using DBTC-d18 as the internal standard.

Objective

To accurately quantify the amount of Dibutyltin Dichloride (DBTC) that migrates from a toy material sample using a simulated digestion and analysis by GC-MS with an internal standard.

Materials and Reagents

-

Sample: Toy material, precisely weighed.

-

Internal Standard (IS) Stock Solution: this compound (DBTC-d18) in methanol (e.g., 10 mg/L).

-

Calibration Standard Stock Solution: Dibutyltin Dichloride (DBTC) in methanol (e.g., 1000 mg/L).

-

Digestion Solution: 0.07 M Hydrochloric acid (HCl).

-

Buffer Solution: Acetate buffer (pH 4.7).

-

Derivatization Agent: 2% Sodium tetraethylborate (NaBEt₄), freshly prepared.[13][14]

-

Extraction Solvent: Hexane.

-

Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

Step-by-Step Methodology

-

Sample Preparation & Digestion:

-

Weigh approximately 1 gram of the toy material into a digestion tube.

-

Add 50 mL of 0.07 M HCl solution to simulate stomach acid.

-

Incubate the mixture at 37°C for 2 hours with agitation to simulate digestion and facilitate migration of organotins.

-

Centrifuge the sample and collect the supernatant (the migration solution).

-

-

Internal Standard Spiking and Derivatization:

-

Pipette 5 mL of the migration solution into a clean glass tube.

-

Spike the solution by adding a precise volume (e.g., 100 µL) of the DBTC-d18 internal standard solution.

-

Add 5 mL of acetate buffer to adjust the pH to 4.7, which is optimal for the derivatization reaction.[13]

-

Add 0.5 mL of the freshly prepared 2% sodium tetraethylborate solution. This agent ethylates the tin chlorides, making them volatile and suitable for GC analysis.[15]

-

Immediately add 2 mL of hexane.

-

-

Extraction:

-

Vortex the tube vigorously for 30 minutes to ensure complete derivatization and extraction of the ethylated organotins into the hexane layer.

-

Allow the layers to separate completely.

-

Carefully transfer the top hexane layer into an autosampler vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS.

-

Use a suitable temperature program to separate the ethylated DBTC and DBTC-d18 from other compounds.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and the internal standard, ensuring high sensitivity and selectivity.

-

Data Analysis and Quantification

The concentration of DBTC in the original sample is determined by relating the response ratio of the analyte to the internal standard against a calibration curve.

Caption: Logical Flow of Data Analysis for Internal Standard Quantification.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is an enabling tool for scientific precision. Its role as a stable isotope-labeled internal standard is indispensable for achieving the accuracy and reliability required in regulatory compliance, environmental monitoring, and toxicology research. By understanding its fundamental properties and the logic behind its application, researchers and scientists can confidently generate high-quality data, ensuring the safety of consumer products and the environment.

References

- This compound - LookChem. LookChem. [Link]

- This compound | C8H18Cl2Sn | CID 10380285 - PubChem.

- Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Applic

- Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX. [Link]

- Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry | Analytical Chemistry.

- Organotin compounds - SCIEX. SCIEX. [Link]

- Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem.

- CAS No : 683-18-1 | Chemical Name : this compound - Pharmaffiliates.

- A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics. [Link]

- Organotin compounds (as total Sn). Swedish Environmental Protection Agency. [Link]

- DEUTERATED ORGANOTIN COMPOUNDS, METHODS OF SYNTHESIS AND RADIATION PATTERNING.

- Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed.

- Organic tin compounds (Dibutyltin compounds).

- Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Agilent Technologies. [Link]

- Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed.

- Validation of the testing method for the determination of dibutyltin compounds in food - J-Stage. J-Stage. [Link]

- Dibutyltin dichloride (determination of dibutyltin expressed as dibutyltin dichloride) - analysis - Analytice. Analytice. [Link]

- Compounds of dibutyltin - Evaluation statement - 30 June 2022. Australian Industrial Chemicals Introduction Scheme. [Link]

- Sampling and Analysis of Butyltin Compounds in Air Using Gas Chromatography and Flame Photometric Detection. Taylor & Francis Online. [Link]

- ICSC 1171 - DIBUTYLTIN DILAURATE.

- Organotin chemistry - Wikipedia. Wikipedia. [Link]

- Deuterated Alkyl- and Aryltin compounds - Chiron.no. Chiron. [Link]

- Synthesis of para-Deuterated 1-Methoxynaphthalene - YouTube. YouTube. [Link]

- Organotin analysis | BCP Instruments. BCP Instruments. [Link]

- DIBUTYLTIN DICHLORIDE - Ataman Kimya.

- A method for synthesizing deuterated aromatic compounds - Google Patents.

Sources

- 1. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. sciex.jp [sciex.jp]

- 4. Organotin compounds [sciex.com]

- 5. Organotin compounds (as total Sn) [utslappisiffror.naturvardsverket.se]

- 6. Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. env.go.jp [env.go.jp]

- 8. This compound | C8H18Cl2Sn | CID 10380285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | LGC Standards [lgcstandards.com]

- 13. agilent.com [agilent.com]

- 14. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dibutyltin dichloride (determination of dibutyltin expressed as dibutyltin dichloride) - analysis - Analytice [analytice.com]

Navigating the Complexities of Dibutyltin Dichloride-d18: An In-Depth Technical Guide for Researchers

For the modern researcher, scientist, and drug development professional, the responsible and informed handling of organotin compounds is paramount. Dibutyltin Dichloride-d18 (DBTC-d18), a deuterated analogue of the widely utilized Dibutyltin Dichloride, presents a unique set of challenges and opportunities in experimental design. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive technical overview, grounded in scientific principles and practical laboratory applications. Herein, we will explore the fundamental nature of DBTC-d18, its inherent hazards, and the causality behind the stringent safety protocols required for its use. Our aim is to empower researchers with the knowledge to not only handle this compound safely but also to understand the scientific rationale behind each procedural step, ensuring both personal safety and the integrity of their research.

The Chemical and Toxicological Profile of this compound

This compound is an organotin compound where the eighteen hydrogen atoms on the two butyl chains are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including mechanistic studies and as an internal standard in mass spectrometry-based analyses. However, its chemical behavior and toxicological properties are considered analogous to its non-deuterated counterpart.

DBTC is recognized for its significant toxicity, and understanding its mode of action is crucial for appreciating the necessity of rigorous safety measures. The toxicity of organotin compounds is largely determined by the number and length of the alkyl or aryl groups attached to the tin atom, with di- and tri-substituted tins exhibiting the highest toxicity.

A Potent Immunotoxin and Endocrine Disruptor

DBTC is a potent immunotoxin, with the thymus being a primary target organ.[1][2] Exposure can lead to thymus atrophy by inducing apoptosis (programmed cell death) in thymocytes, the immune cells that mature in the thymus.[3] This process is believed to be initiated by oxidative stress and mitochondrial membrane depolarization, leading to the activation of caspase-3, a key enzyme in the apoptotic cascade.[4] The immunotoxicity of dialkyltin compounds is also linked to their affinity for dithiol groups, which can disrupt cellular energetics and proliferation.[5]

Furthermore, DBTC is classified as an endocrine-disrupting chemical (EDC).[6][7] It can interfere with the normal functioning of the endocrine system by interacting with nuclear receptors.[8][9][10] Specifically, DBTC has been shown to inhibit the ligand binding and transcriptional activity of the glucocorticoid receptor (GR), a critical regulator of metabolism and immune function.[11] This disruption can abolish the anti-inflammatory effects of glucocorticoids, providing a potential explanation for some of its toxic effects.[11]

Hydrolysis and Reactivity: The "Why" Behind "Moisture Sensitive"

A key characteristic of DBTC is its sensitivity to moisture.[12] It readily undergoes hydrolysis in the presence of water, particularly hot water, to form dibutyltin oxide and hydrochloric acid.[13][14] This reaction is the primary reason for the "moisture sensitive" classification and underscores the importance of handling the compound under anhydrous conditions. The formation of hydrochloric acid can also contribute to the corrosive nature of the compound.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Dibutyltin Dichloride. Note that the properties of the d18 isotopologue are considered to be very similar to the non-deuterated form.

| Property | Value | Reference(s) |

| Molecular Formula | C₈D₁₈Cl₂Sn | N/A |

| Appearance | White to beige crystalline solid or low melting mass | [15] |

| Melting Point | 39-41 °C | [5] |

| Boiling Point | 135 °C at 10 mmHg | [12] |

| Solubility | Soluble in organic solvents (benzene, toluene, ether, alcohols); limited solubility in water | [12] |

| Oral LD50 (rat) | 100 mg/kg | [13] |

| Dermal LD50 (rat) | 1,100 mg/kg (ATE) | N/A |

| Inhalative LC50/4h (rat) | 0.05 mg/l (ATE) | N/A |

Essential Laboratory Protocols

Adherence to strict protocols is non-negotiable when working with DBTC-d18. The following sections provide detailed, step-by-step methodologies for common laboratory procedures.

Personal Protective Equipment (PPE) Ensemble

A foundational aspect of safe handling is the correct and consistent use of Personal Protective Equipment. The following diagram illustrates the minimum required PPE for handling DBTC-d18.

Caption: Required Personal Protective Equipment for handling this compound.

Handling and Weighing of Solid this compound

Given its toxicity and moisture sensitivity, all handling of solid DBTC-d18 must be performed within a certified chemical fume hood.

Methodology:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

-

Don the complete PPE ensemble as detailed above.

-

Designate a specific area within the fume hood for handling the compound.

-

Have all necessary equipment (spatulas, weighing paper, sealed container) readily available.

-

-

Weighing:

-

Carefully open the container of DBTC-d18 inside the fume hood.

-

To minimize the generation of dust, gently transfer the desired amount of solid to a pre-tared, creased weighing paper or a suitable container using a clean spatula.

-

Immediately and securely close the primary container of DBTC-d18.

-

Carefully transfer the weighed solid to your reaction vessel.

-

-

Post-Handling:

-

Decontaminate the spatula and any other reusable equipment that came into contact with the compound (see decontamination protocol below).

-

Dispose of the weighing paper and any other disposable items in a designated hazardous waste container.

-

Wipe down the designated handling area within the fume hood with an appropriate solvent (e.g., ethanol) and dispose of the wipe in the hazardous waste container.

-

Carefully remove PPE, avoiding cross-contamination, and wash hands thoroughly.

-

Preparation of a Stock Solution

Preparing solutions of DBTC-d18 requires careful execution to prevent exposure and maintain the integrity of the compound.

Methodology:

-

Solvent and Glassware Preparation:

-

Use dry, anhydrous solvents.

-

Ensure all glassware is thoroughly dried, either by oven-drying or flame-drying under an inert atmosphere.[16]

-

-

Dissolution:

-

In a chemical fume hood, add the desired volume of anhydrous solvent to a dry flask equipped with a magnetic stir bar and sealed with a septum.

-

Carefully add the pre-weighed solid DBTC-d18 to the flask.

-

Stir the solution until the solid is completely dissolved.

-

-

Storage:

-

Store the solution in a tightly sealed container, preferably with a septum-capped opening for easy access via syringe.

-

Clearly label the container with the compound name, concentration, solvent, and date of preparation.

-

Store in a cool, dry, and dark place, away from incompatible materials. Recommended storage temperature is 2-8°C.[12]

-

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.

Caption: A decision-making workflow for responding to a this compound spill.

Decontamination of Glassware and Equipment

Proper decontamination is essential to prevent cross-contamination and accidental exposure.

Methodology:

-

Initial Rinse:

-

Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the organotin residue.[17]

-

Collect all rinsate as hazardous waste.

-

-

Oxidative Decontamination:

-

Immerse the rinsed items in a freshly prepared solution of household bleach (sodium hypochlorite) or a 20% nitric acid bath overnight.[17][18] This will oxidize the residual organotin compounds to less toxic inorganic tin oxides.[17]

-

Caution: Always add acid to water, never the other way around. Ensure proper ventilation when working with nitric acid.

-

-

Final Cleaning:

-

After the overnight soak, carefully remove the items from the decontamination bath.

-

Dispose of the bleach or acid bath as hazardous waste.

-

Wash the glassware and equipment with laboratory detergent and water, followed by a final rinse with deionized water.

-

Mechanism of Immunotoxicity: A Visual Representation

To better understand the cellular impact of DBTC, the following diagram illustrates its proposed mechanism of immunotoxicity in thymocytes.

Caption: Proposed mechanism of Dibutyltin Dichloride-induced thymocyte apoptosis.

Conclusion

This compound is a valuable research tool, but its utility is intrinsically linked to the potential for significant harm if not handled with the utmost care and respect. This guide has aimed to provide a deeper, more scientifically grounded understanding of the hazards associated with this compound and the rationale behind the necessary safety protocols. By integrating this knowledge into daily laboratory practice, researchers can mitigate the risks, ensure the well-being of themselves and their colleagues, and maintain the highest standards of scientific integrity.

References

- Standard Operating Procedures - Del Valle Lab. University of Southern California.

- Dibutyltin dichloride | C8H18Cl2Sn | CID 12688. PubChem.

- Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. PubMed.

- How should I manage glassware that came in contact with organotin compounds?. Reddit.

- ORGANOTIN COMPOUNDS. CDC Stacks.

- Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Academies Press.

- Dibutyltindichloride (PIM 586). INCHEM.

- DIBUTYLTIN DICHLORIDE. Ataman Kimya.

- Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment. PubMed Central.

- Organic tin compounds (Dibutyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law C. National Institute of Technology and Evaluation, Japan.

- dibutyldichlorotin | CAS#:683-18-1. Chemsrc.

- Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells. PMC - NIH.

- Determination of organotin compounds in environmental samples. SciSpace.

- Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – flocculation. ScienceDirect.

- Mechanisms of dialkyltin induced immunopathology. Semantic Scholar.

- DIBUTYLTIN DICHLORIDE. escom Chemie GmbH.

- DBTC – Dibutyltin Dichloride. BNT Chemicals.

- Developmental immunotoxicity of di-n-octyltin dichloride (DOTC) in an extended one-generation reproductive toxicity study. ResearchGate.

- Dibutyltin Disrupts Glucocorticoid Receptor Function and Impairs Glucocorticoid-Induced Suppression of Cytokine Production. NIH.

- Cas 683-18-1,Dibutyltin dichloride. LookChem.

- ENDOCRINE DISRUPTOR CHEMICALS. Endotext.org.

- Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A.

- Endocrine disruptors – Knowledge and References. Taylor & Francis.

- Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors. PMC - PubMed Central.

- Endocrine-Disrupting Compounds: An Overview on Their Occurrence in the Aquatic Environment and Human Exposure. MDPI.

Sources

- 1. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of dialkyltin induced immunopathology. | Semantic Scholar [semanticscholar.org]

- 6. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. endotext.org [endotext.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dibutyltin Disrupts Glucocorticoid Receptor Function and Impairs Glucocorticoid-Induced Suppression of Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cas 683-18-1,Dibutyltin dichloride | lookchem [lookchem.com]

- 13. Dibutyltindichloride (PIM 586) [inchem.org]

- 14. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 15. DIBUTYLTIN DICHLORIDE - escom Chemie GmbH [escom-chemie.com]

- 16. delvallelab.weebly.com [delvallelab.weebly.com]

- 17. reddit.com [reddit.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Dibutyltin Dichloride-d18 material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for Dibutyltin Dichloride-d18

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of Dibutyltin Dichloride (DBTC), an organotin compound widely utilized as a stabilizer in polyvinyl chloride (PVC) plastics, an esterification catalyst, and an intermediate in chemical synthesis.[1][2][3] While its applications are significant, its toxicological profile necessitates a rigorous and nuanced understanding of its hazards for safe handling in a laboratory setting. This guide moves beyond a simple recitation of safety data sheet (SDS) fields to provide a synthesized, in-depth analysis of the risks and protocols associated with this compound, grounded in its chemical properties and toxicological endpoints. The unlabeled parent compound, Dibutyltin Dichloride, has the CAS Number 683-18-1.[1][4][5]

Section 1: Core Chemical and Physical Identity

Understanding the physical state and properties of this compound is foundational to anticipating its behavior and implementing appropriate controls. With a low melting point, it can exist as a solid, liquid, or a supercooled melt at or near ambient temperatures.[6] Its sensitivity to moisture is a critical handling parameter, as it can hydrolyze, potentially releasing corrosive fumes.[2][3][7]

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][8] |

| Molecular Formula | C₈D₁₈Cl₂Sn | [4] |

| Molecular Weight | ~321.96 g/mol | [4][8] |

| Appearance | White to off-white/beige solid or crystalline mass.[3][8][9] | [3][8][9] |

| Melting Point | 39 - 41 °C / 102.2 - 105.8 °F | [9] |

| Boiling Point | 135 °C @ 10 mmHg | [9][10] |

| Solubility | Insoluble in water, where it hydrolyzes.[2][3] Soluble in organic solvents like chloroform, dichloromethane, and DMSO.[3][8] | [2][3][8] |

| Moisture Sensitivity | Moisture sensitive.[2][11][12] | [2][11][12] |

| Vapor Pressure | 0.0012 - 0.0016 hPa @ 25 °C | [2] |

Section 2: Hazard Identification and GHS Classification

This compound is a substance of very high concern, exhibiting acute toxicity via multiple exposure routes, severe corrosive properties, and significant chronic health effects. Its classification under the Globally Harmonized System (GHS) reflects a multi-faceted hazard profile that demands the highest level of precaution.

The primary danger lies in its acute toxicity, particularly through inhalation, which is classified as fatal.[5][6] This is compounded by its ability to cause severe, irreversible damage to skin and eyes and its long-term systemic effects, including damage to fertility and suspected genetic defects.[5][6][13]

Caption: Primary hazard categories for this compound.

| Hazard Class | Signal Word | Hazard Statement |

| Acute Toxicity, Inhalation (Category 2) | Danger | H330: Fatal if inhaled.[5][6] |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed.[5][6] |

| Skin Corrosion (Category 1B) | Danger | H314: Causes severe skin burns and eye damage.[5][6] |

| Reproductive Toxicity (Category 1B) | Danger | H360FD: May damage fertility. May damage the unborn child.[5][6] |

| STOT, Repeated Exposure (Category 1) | Danger | H372: Causes damage to organs (thymus) through prolonged or repeated exposure.[5][14] |

| Germ Cell Mutagenicity (Category 2) | Warning | H341: Suspected of causing genetic defects.[5][6] |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin.[5][6] |

| Hazardous to the Aquatic Environment | Warning | H410: Very toxic to aquatic life with long lasting effects.[5][6] |

Section 3: Toxicological Profile

Organotin compounds, including DBTC, are known for their immunotoxicity, with the thymus being a primary target organ.[13][14] Exposure can lead to thymus atrophy, affecting T-cell maturation and compromising immune function.[10] The acute toxicity is also severe, as reflected in its low LD50 and LC50 values.

| Metric | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 50 - 100 mg/kg | [5][11] |

| LD50 | Mouse | Oral | 35 - 70 mg/kg | [10][11] |

| LD50 | Rabbit | Oral | 50 µg/kg | [11] |

| LC50 | Rat | Inhalation | 0.05 mg/L (4h, ATE) | [5] |

| Dermal LD50 | ATE | Dermal | 1,100 mg/kg | [5] |

Section 4: Safe Handling and Exposure Control

Given the severe hazard profile, a multi-layered safety approach is mandatory. This involves a combination of engineering controls, rigorous personal protective equipment (PPE), and standardized handling protocols.

Engineering Controls: The Primary Barrier

The fatal-if-inhaled classification (H330) makes the use of local exhaust ventilation a non-negotiable requirement.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood. This is the principal control to prevent systemic exposure to toxic dust or vapors.[7][9]

-

Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions that might escape primary containment.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be based on the compound's combined corrosive and systemic toxicity hazards.

| Protection Type | Specification | Rationale for Use |

| Eye/Face | Chemical safety goggles and a full-face shield.[11][14] | Protects against splashes of the corrosive material and airborne particles, preventing severe eye damage.[11] |

| Hand | Nitrile rubber gloves (or other chemically resistant material).[9] | Provides a barrier against skin contact, which can cause severe burns and harmful systemic absorption.[9][11] |

| Body | Chemically resistant lab coat and closed-toe shoes. | Prevents contamination of personal clothing and skin.[11] |

| Respiratory | Required when working outside a fume hood (e.g., large-scale use, emergency response). A respirator with a P3 (or equivalent) particulate filter is necessary.[9][14] | Protects against inhalation of fatal concentrations of airborne particles.[9][14] |

Step-by-Step Handling Protocol: Weighing Solid DBTC-d18

This protocol illustrates the necessary rigor for even routine procedures.

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that an emergency eyewash station and safety shower are accessible.[13]

-

Don PPE: Put on all required PPE (lab coat, goggles, face shield, gloves) before handling the chemical container.

-

Transfer to Hood: Carefully transport the sealed container to the fume hood.

-

Weighing: Open the container inside the hood. Use a dedicated spatula to carefully transfer the solid to a tared weigh boat on a balance located inside the hood. Avoid any actions that could generate dust.[7]

-

Closure: Securely close the primary container immediately after dispensing.

-

Cleanup: Gently wipe down the spatula and any contaminated surfaces inside the hood with an appropriate solvent and dispose of the wipe as hazardous waste.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[5]

Storage Protocol

-

Security: Store in a locked cabinet or area to restrict access.[5][13]

-

Conditions: Keep in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[7] A storage temperature of 2-8°C is often recommended.[2][8]

-

Container: Keep the container tightly sealed to protect from moisture, which can cause decomposition.[7][12]

Section 5: Emergency Protocols and First Aid

In case of any exposure, immediate and correct action is critical. All responses culminate in seeking professional medical attention without delay.

Caption: Decision workflow for first aid response to exposure.

-

Inhalation: Remove the individual to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for immediate medical assistance.[5][11]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin area with large amounts of soap and water for at least 15 minutes.[5][11] This prolonged washing is crucial to remove the corrosive chemical.

-

Eye Contact: Flush eyes immediately and continuously with plentiful water for at least 15-30 minutes, holding the eyelids open to ensure complete rinsing of the eye surface.[7][11] Remove contact lenses if it is safe to do so.[5]

-

Ingestion: Do NOT induce vomiting, as this can worsen damage from the corrosive material.[11] If the person is conscious, rinse their mouth and have them drink a cup of water.[11][13]

Section 6: Accidental Release and Fire-Fighting Measures

Accidental Release

A spill of this compound is a high-hazard event requiring a calm, systematic response.

Caption: Step-by-step workflow for responding to a solid spill.

Protocol for a Small Solid Spill:

-

Isolate: Immediately alert others and secure the area.[5]

-

Protect: Don full PPE, including respiratory protection.[5]

-

Contain: Prevent the powder from spreading.

-

Clean-up: Carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[7] Avoid any action that creates dust.[7]

-

Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

-

Environmental: Do not allow the substance to enter sewers or waterways, as it is very toxic to aquatic life.[5]

Fire-Fighting Measures

While the material itself is not readily combustible, it poses significant hazards in a fire.[3][7]

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7] Exercise caution with water, ensuring it does not enter containers, which could lead to a violent reaction or explosion.[7]

-

Hazardous Decomposition: Upon heating, it may decompose to produce highly toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, and tin oxides.[7][11][13]

-

Required PPE: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products.[11][13]

Conclusion

This compound is a chemical that commands respect. Its utility in research is matched by its severe toxicological profile. A thorough understanding of its hazards—fatal if inhaled, corrosive to skin and eyes, and capable of causing long-term reproductive and systemic damage—is essential for any scientist. Strict adherence to the protocols outlined in this guide, including the mandatory use of engineering controls, comprehensive PPE, and well-rehearsed emergency procedures, is the only way to ensure its safe use in the pursuit of scientific advancement.

References

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from scbt.com. URL: https://www.scbt.com/p/dibutyltin-dichloride-d18-cas-683-18-1-unlabeled

- CymitQuimica. (n.d.). CAS 683-18-1: Dibutyltin dichloride. Retrieved from cymitquimica.com. URL: https://www.cymitquimica.com/cas/683-18-1

- ChemicalBook. (n.d.). Di-n-Butyldichlorotin(683-18-1). Retrieved from chemicalbook.com. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5346045_EN.htm

- Coompo. (n.d.). This compound | 683-18-1. Retrieved from coompo.com. URL: https://www.coompo.com/cas/683-18-1.html

- CPAchem Ltd. (2023, March 20). Safety data sheet: Dibutyltin-dichloride [CAS:683-18-1] (SB3480). Retrieved from cpachem.com. URL: https://www.cpachem.com/services/msds/SB3480-msds_en.pdf

- LookChem. (n.d.). This compound. Retrieved from lookchem.com. URL: https://www.lookchem.com/Dibutyltin-Dichloride-d18/

- ChemicalBook. (n.d.). Dibutyltin dichloride | 683-18-1. Retrieved from chemicalbook.com. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5346045.htm

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dibutyltin dichloride, 97%. Retrieved from coleparmer.com. URL: https://www.coleparmer.com/msds/27815.htm

- Pharmaffiliates. (n.d.). CAS No : 683-18-1 | Chemical Name : this compound. Retrieved from pharmaffiliates.com. URL: https://www.

- BOC Sciences. (n.d.). Dibutyltin Dichloride: A Deep Dive into its Properties and Industrial Significance. Retrieved from bocsci.com. URL: https://www.bocsci.com/blog/dibutyltin-dichloride-a-deep-dive-into-its-properties-and-industrial-significance/

- Guidechem. (n.d.). Dibutyltin dichloride 683-18-1 wiki. Retrieved from guidechem.com. URL: https://www.guidechem.com/wiki/Dibutyltin-dichloride-683-18-1.html

- National Center for Biotechnology Information. (n.d.). Dibutyltin dichloride. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12688

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10380285

- Merck Millipore. (n.d.). Dibutyltin dichloride for synthesis. Retrieved from merckmillipore.com. URL: https://www.merckmillipore.com/US/en/product/Dibutyltin-dichloride,MDA_CHEM-804184